N-Biotinyl-3-aminopropyl Solketal-d5
Description
Structurally, it is the deuterated analogue of 1-O-(4,4'-dimethoxytrityl)-3-O-(N-biotinyl-3-aminopropyl)glycerol (D446947), where five hydrogen atoms are replaced with deuterium (D5) . Its molecular formula is C₃₇H₄₂D₅N₃O₇S (MW: 682.88), and it is primarily employed in synthesizing 17-mer oligonucleotides for DNA detection on nitrocellulose filters . The deuterium labeling enhances traceability in analytical methods like mass spectrometry, making it valuable for research requiring isotopic stability .
Properties
Molecular Formula |
C₁₉H₂₈D₅N₃O₅S |
|---|---|
Molecular Weight |
420.58 |
Synonyms |
N-[3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)-d3-methoxy-d2]propyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Non-Deuterated Analog: 1-O-(4,4'-Dimethoxytrityl)-3-O-(N-biotinyl-3-aminopropyl)glycerol (D446947)
- Molecular Formula: C₃₇H₄₇N₃O₇S (MW: ~677.88, non-deuterated).
- Applications : Used identically for oligonucleotide synthesis but lacks isotopic labeling, limiting its utility in studies requiring deuterium-based tracking .
- Key Difference : The absence of deuterium reduces molecular weight by ~5 Da and may affect stability in certain analytical workflows .
Biotin TEG Phosphoramidite (A100949)
3′-Biotin-TEG CPG (Controlled Pore Glass)
- Structure : Similar to Biotin TEG Phosphoramidite but immobilized on CPG for solid-phase synthesis.
- Applications : Enables high-throughput synthesis of biotinylated oligonucleotides for surface plasmon resonance (SPR) and SELEX protocols .
- Key Difference : Immobilized format simplifies purification but lacks the versatility of soluble phosphoramidites like A100949 .
Data Table: Comparative Analysis
Aptamer Development
- Biotin TEG Phosphoramidite (A100949) was pivotal in developing LNA-modified DNA aptamers targeting human CD73, achieving equilibrium dissociation constants (KD) in the low nanomolar range .
Isotopic Labeling Advantages
- Solketal-d5’s deuterium enhances metabolic stability and traceability in pharmacokinetic studies, a feature absent in non-deuterated counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
